molecular formula C7H8F7I B1390799 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane CAS No. 2967-60-4

1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane

Cat. No. B1390799
CAS RN: 2967-60-4
M. Wt: 352.03 g/mol
InChI Key: MGAFZAISKPGHKL-UHFFFAOYSA-N
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Description

“1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane” is a chemical compound with the molecular formula CHFI . It has an average mass of 352.032 Da and a monoisotopic mass of 351.955872 Da .


Molecular Structure Analysis

The molecular structure of “1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane” contains a total of 22 bonds, including 14 non-H bonds and 4 rotatable bonds .


Physical And Chemical Properties Analysis

“1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane” has a density of 1.8±0.1 g/cm³, a boiling point of 183.4±8.0 °C at 760 mmHg, and a vapour pressure of 1.1±0.3 mmHg at 25°C . The enthalpy of vaporization is 40.2±3.0 kJ/mol, and the flash point is 74.2±5.6 °C . The index of refraction is 1.397, and the molar refractivity is 48.5±0.3 cm³ .

Scientific Research Applications

Thermophysics

  • This compound is used in the field of thermophysics for studying thermal conductivity .
  • The thermal conductivity of this compound has been measured in vapor, liquid, and supercritical states using a transient hot-wire apparatus .
  • The measurements were taken over a temperature range from 162.1 K to 500.1 K and at pressures from 0.04 MPa to 69.41 MPa .
  • The experimental data reported have an uncertainty of 1% for the liquid and supercritical regions at higher densities, 1.5% for vapor and lower-density supercritical regions, 3% for supercritical states, and 3% for dilute vapor and supercritical states .

Refrigeration

  • This compound is also of interest as a refrigerant .
  • It has a relatively low global warming potential and zero ozone depletion potential .
  • An equation of state (EOS) is available to provide thermodynamic properties of this compound .

properties

IUPAC Name

1,1,1,2,2,3,3-heptafluoro-7-iodoheptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F7I/c8-5(9,3-1-2-4-15)6(10,11)7(12,13)14/h1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGAFZAISKPGHKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCI)CC(C(C(F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F7I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662975
Record name 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane

CAS RN

2967-60-4
Record name 1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane
Reactant of Route 2
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Reactant of Route 5
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Reactant of Route 6
1,1,1,2,2,3,3-Heptafluoro-7-iodoheptane

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